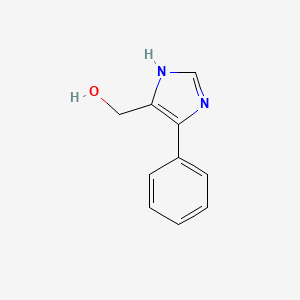

(4-phenyl-1H-imidazol-5-yl)methanol

Description

Structure

3D Structure

Properties

CAS No. |

80304-38-7 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(4-phenyl-1H-imidazol-5-yl)methanol |

InChI |

InChI=1S/C10H10N2O/c13-6-9-10(12-7-11-9)8-4-2-1-3-5-8/h1-5,7,13H,6H2,(H,11,12) |

InChI Key |

OFNSZWGDGFNFEA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC=N2)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 1h Imidazol 5 Yl Methanol and Its Analogs

Historical Development of Imidazole (B134444) Ring Synthesis Relevant to the Compound

The journey to synthesize complex imidazoles like (4-phenyl-1H-imidazol-5-yl)methanol began with the discovery of the imidazole ring itself. In 1858, Heinrich Debus first synthesized imidazole, which was then named glyoxaline, from the reaction of glyoxal and formaldehyde in ammonia. This reaction, while low in yield, laid the groundwork for future imidazole syntheses.

A significant advancement came with the Debus-Radziszewski imidazole synthesis , a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form an imidazole. This method is commercially significant and offers a versatile route to C-substituted imidazoles. For the synthesis of a 4-phenyl substituted imidazole, this reaction would typically involve a phenyl-substituted 1,2-dicarbonyl compound.

Another historically important method is the Marckwald synthesis , which prepares 2-mercaptoimidazoles from α-amino ketones or aldehydes and potassium thiocyanate or alkyl isothiocyanates. The sulfur can then be removed through various oxidative methods to yield the desired imidazole.

The Van Leusen imidazole synthesis provides a route to imidazoles from aldimines by reacting them with tosylmethyl isocyanide (TosMIC). This method is known for its convenience and the wide range of substrates it can accommodate.

These foundational methods established the core principles of imidazole ring formation, which have been adapted and built upon to create more complex and specifically substituted imidazoles.

Classical Synthetic Routes to 4-phenyl-1H-imidazole Systems

Classical approaches to the 4-phenyl-1H-imidazole core often rely on the assembly of the heterocyclic ring from acyclic precursors. A common and straightforward method involves the reaction of an α-haloketone with a source of ammonia and a formyl group equivalent.

One such established route is the synthesis of 4-phenyl-1H-imidazole from α-bromoacetophenone and formamidine acetate. In this reaction, α-bromoacetophenone provides the C4-C5-phenyl fragment, while formamidine acetate supplies the N1-C2-N3 fragment of the imidazole ring. The reaction proceeds through a nucleophilic substitution followed by cyclization.

Another classical approach involves the reaction of α-bromo-ketones, such as 2-bromo-1-phenylethanone, with formamide. This method provides a direct route to 4-phenyl-imidazole derivatives.

The introduction of a hydroxymethyl group at the 5-position of the 4-phenyl-1H-imidazole ring presents a synthetic challenge. This functionalization can be achieved through several strategies:

Starting with a functionalized precursor: One approach is to begin the imidazole synthesis with a precursor that already contains the hydroxymethyl or a protected hydroxyl group. For instance, a derivative of tartaric acid or a similar chiral starting material could be used to introduce both the phenyl and hydroxymethyl groups with specific stereochemistry.

Post-synthesis functionalization: Another strategy involves the direct functionalization of a pre-formed 4-phenyl-1H-imidazole ring. This can be challenging due to the potential for reaction at multiple positions on the imidazole ring. However, methods for the formylation of imidazoles, followed by reduction to the hydroxymethyl group, have been developed. For example, the Vilsmeier-Haack reaction can be used to introduce a formyl group, which can then be reduced using a mild reducing agent like sodium borohydride.

Hydrolysis of related ethers: In some instances, 4-(hydroxymethyl)-imidazoles can be prepared by the hydrolysis of corresponding imidazole ethers, which may be formed as byproducts in other synthetic routes. This reaction is typically carried out in a dilute aqueous acidic solution at elevated temperatures.

The precursors for the classical synthesis of 4-phenyl-1H-imidazole systems are key to the successful formation of the target molecule.

α-Bromoacetophenone (2-bromo-1-phenylethanone): This is a common precursor that provides the C4 and C5 atoms of the imidazole ring, along with the phenyl substituent at C4. It is an α-haloketone, making the carbonyl carbon electrophilic and the α-carbon susceptible to nucleophilic attack.

Formamidine acetate: This reagent serves as a source for the N1, C2, and N3 atoms of the imidazole ring. It is essentially a protected form of formamide and ammonia, which condenses with the α-haloketone.

Formamide: In some synthetic routes, formamide is used as both the solvent and a reactant, providing the N-C-N backbone of the imidazole ring.

The reaction typically proceeds through the formation of a nucleophilic substitution intermediate, where the amino group of formamidine or formamide attacks the α-carbon of the α-bromoacetophenone. This is followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring. The process involves a series of condensation and elimination steps to arrive at the final stable heterocyclic system.

Modern and Green Chemistry Approaches to this compound

Modern synthetic chemistry has increasingly focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of complex molecules. These approaches often involve the use of catalysts and non-traditional reaction conditions.

A variety of catalytic systems have been developed to improve the synthesis of substituted imidazoles. These often involve multicomponent reactions (MCRs) which are atom-economical and reduce the number of synthetic steps.

Heterogeneous Catalysis: The use of solid-supported catalysts simplifies product purification and allows for catalyst recycling. Zeolites, such as ZSM-11, have been shown to be effective catalysts for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. These catalysts provide an acidic surface that facilitates the condensation reactions.

Nanocatalysts: Nano aluminum nitride has been used as a solid source of ammonia in a green and cost-effective protocol for the synthesis of tri- and tetrasubstituted imidazoles.

Biopolymer-based Catalysts: Chitosan, a biodegradable polysaccharide, has been employed as a reusable and efficient catalyst for the multicomponent synthesis of substituted imidazoles in aqueous media.

Lewis Acid Catalysis: Iron(III) chloride supported on silica (FeCl3/SiO2) has been used as a heterogeneous catalyst for the synthesis of multisubstituted imidazoles from acetals and benzils under solvent-free conditions.

These catalytic methods often offer advantages such as milder reaction conditions, shorter reaction times, and higher yields compared to classical methods.

| Catalyst Type | Example Catalyst | Reaction Conditions | Advantages |

| Zeolite | ZSM-11 | Solvent-free | Reusable, High yield, Short reaction time |

| Nanocatalyst | Nano aluminum nitride | Solvent-free or water | Cost-effective, Green |

| Biopolymer | Chitosan | Aqueous media | Biodegradable, Reusable |

| Heterogeneous Lewis Acid | FeCl3/SiO2 | Solvent-free | Recyclable, Mild conditions |

The synthesis of chiral analogs of this compound, where the carbon bearing the hydroxymethyl group is a stereocenter, requires stereoselective synthetic methods.

Catalytic Asymmetric Synthesis: The development of chiral catalysts allows for the enantioselective synthesis of molecules. For instance, chiral phosphoric acid catalysts have been used for the enantioselective addition of alcohols to imines, which could be adapted for the synthesis of chiral imidazole-containing compounds.

Dynamic Kinetic Resolution: This technique is used to resolve a racemic mixture of chiral alcohols into a single enantiomer. It involves the use of a lipase for kinetic resolution and a metal catalyst (e.g., based on Ru, Fe, or V) for the in-situ racemization of the slower-reacting enantiomer. This approach could be applied to a racemic mixture of this compound to obtain an enantiomerically pure product.

Synthesis of Axially Chiral Imidazoles: While not directly applicable to creating a stereocenter at the C5 position, research into the synthesis of axially chiral imidazoles demonstrates the advanced strategies available for controlling stereochemistry in imidazole-containing molecules. Cation-directed catalytic enantioselective desymmetrization is one such method.

Regioselective Reduction: The synthesis of chiral imidazole-1,3-diols has been achieved through the regioselective reduction of the corresponding imidazole-ketone derivatives using reagents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction). This demonstrates that stereocenters can be introduced with high control in molecules containing an imidazole core.

These modern approaches provide powerful tools for the synthesis of not only this compound but also its structurally diverse and stereochemically pure analogs.

Solvent-Free and Atom-Economical Methodologies

The development of synthetic routes that minimize waste and avoid the use of hazardous solvents is a cornerstone of green chemistry. For the synthesis of this compound and its analogs, several innovative approaches that align with these principles have been explored, including microwave-assisted synthesis and mechanochemistry.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often in the absence of a solvent. This technique has been successfully applied to the synthesis of various imidazole derivatives. For instance, the reaction of phenyl glycidyl ether with imidazole derivatives can be efficiently carried out under solvent-free microwave irradiation, yielding the corresponding substituted imidazole-ethanol products in a matter of minutes mdpi.com. While a direct microwave-assisted synthesis of this compound from simple precursors has not been extensively detailed in the literature, the general applicability of this method to imidazole synthesis suggests its potential for a more sustainable production of this target molecule.

Mechanochemistry, which involves inducing reactions in the solid state through mechanical force (e.g., grinding or milling), offers another promising solvent-free synthetic strategy. This technique has been employed for the synthesis of substituted imidazoles and their corresponding imidazolium (B1220033) salts. For example, the coupling of benzyl (B1604629) chloride and imidazole derivatives can be achieved through ball milling, providing high yields without the need for a solvent mdpi.com. This approach is particularly attractive due to its operational simplicity and reduced environmental impact.

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a highly atom-economical and environmentally friendly synthetic approach. Enzymes operate under mild conditions and exhibit high selectivity, which can simplify purification processes and reduce waste. While specific biocatalytic routes to this compound are not yet well-established, the broader field of biocatalysis offers significant potential for the synthesis of functionalized imidazoles nih.govillinois.edunih.gov. For example, amidohydrolases have been shown to catalyze the formation of imidazoline moieties in natural product biosynthesis, highlighting the potential for enzymatic pathways to construct the core imidazole ring mdpi.com.

A general and adaptable method for the preparation of 2-phenyl-(4)5-hydroxymethyl imidazoles involves the base-catalyzed reaction of a 2-phenyl imidazole compound with formaldehyde. This reaction can be carried out in an organic solvent or a mixed solvent system of water and an organic solvent. The process typically involves a mole ratio of the 2-phenyl imidazole to formaldehyde of 1:1.0-2.0 and a mole ratio of the imidazole to the base catalyst of 1:0.036-0.5. The reaction proceeds at temperatures ranging from 30-120°C with reaction times of 0.5-4 hours, maintaining a pH between 7 and 13. The crude product can then be purified using a halohydrocarbon or ketone compound mdpi.com.

| Parameter | Range |

| Mole Ratio (Imidazole:Formaldehyde) | 1:1.0 - 1:2.0 |

| Mole Ratio (Imidazole:Base Catalyst) | 1:0.036 - 1:0.5 |

| Reaction Temperature | 30 - 120 °C |

| Reaction Time | 0.5 - 4 hours |

| pH | 7 - 13 |

Derivatization Strategies of the Hydroxymethyl Group

The primary alcohol functionality of this compound is a key site for further molecular elaboration, allowing for the introduction of a wide range of functional groups and the modulation of the compound's physicochemical properties.

Esterification and Etherification Reactions of the Primary Alcohol

Esterification: The conversion of the hydroxymethyl group to an ester is a common derivatization strategy. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic method for this transformation. This equilibrium-driven reaction is typically performed using the alcohol as the solvent to drive the reaction towards the ester product.

Etherification: The Williamson ether synthesis is a versatile and widely used method for the formation of ethers from an alcohol. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For the synthesis of ethers from this compound, the alcohol would first be treated with a strong base, such as sodium hydride, to generate the corresponding alkoxide. This alkoxide can then be reacted with a primary alkyl halide to yield the desired ether wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgyoutube.com. The success of the Williamson ether synthesis is highly dependent on the steric hindrance of the reactants, with primary alkyl halides being the most suitable substrates to avoid competing elimination reactions masterorganicchemistry.com.

Oxidation and Reduction Pathways of the Hydroxymethyl Functionality

Oxidation: The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 4-phenyl-1H-imidazole-5-carbaldehyde. Several mild oxidation methods are available that can achieve this transformation without over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) oxidation is a highly efficient and selective method for oxidizing primary alcohols to aldehydes under neutral conditions at room temperature wikipedia.orgorgsyn.orgwikipedia.orgchemistrysteps.comalfa-chemistry.com. This reagent is known for its tolerance of sensitive functional groups and generally provides high yields with simplified workup procedures wikipedia.org.

Another widely used method is the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by treatment with a hindered base such as triethylamine wikipedia.orgorganic-chemistry.orgalfa-chemistry.comyoutube.com. The Swern oxidation is also known for its mild reaction conditions and broad functional group tolerance.

Reduction: While the hydroxymethyl group is already in a reduced state, further reduction is not a common transformation. However, if the hydroxymethyl group were to be first oxidized to an aldehyde or carboxylic acid, these functionalities could then be reduced back to the alcohol or further to a methyl group using appropriate reducing agents. For instance, the reduction of an aldehyde back to the primary alcohol can be readily achieved using mild reducing agents such as sodium borohydride.

Halogenation and Other Functional Group Interconversions

The conversion of the hydroxymethyl group to a halomethyl group is a valuable transformation that introduces a reactive handle for further nucleophilic substitution reactions.

Halogenation: The Appel reaction provides a mild and effective method for converting alcohols to the corresponding alkyl halides using triphenylphosphine and a tetrahalomethane (e.g., carbon tetrachloride or carbon tetrabromide) wikipedia.orgorganic-chemistry.orgnrochemistry.com. This reaction proceeds via an SN2 mechanism for primary alcohols, resulting in the inversion of stereochemistry if the alcohol is chiral. The driving force for the reaction is the formation of the strong P=O bond in the triphenylphosphine oxide byproduct wikipedia.org.

| Reagent Combination | Product |

| PPh3, CCl4 | (4-phenyl-1H-imidazol-5-yl)methyl chloride |

| PPh3, CBr4 | (4-phenyl-1H-imidazol-5-yl)methyl bromide |

| PPh3, I2, Imidazole | (4-phenyl-1H-imidazol-5-yl)methyl iodide |

Functionalization of the Phenyl Ring and Imidazole Nitrogen

The aromatic character of both the phenyl ring and the imidazole ring in this compound allows for further functionalization through various substitution reactions.

Regioselective Substitution on the Phenyl Moiety via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic rings. The regiochemical outcome of EAS on the phenyl ring of this compound is directed by the activating or deactivating nature of the imidazole-methanol substituent. The imidazole ring is generally considered an electron-donating group, which directs incoming electrophiles to the ortho and para positions of the phenyl ring.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. Due to the directing effect of the imidazole moiety, the nitration is expected to occur primarily at the ortho and para positions.

Halogenation: The halogenation of the phenyl ring can be accomplished using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst. Similar to nitration, the substitution pattern will be governed by the directing effect of the existing substituent.

Friedel-Crafts Acylation: The Friedel-Crafts acylation allows for the introduction of an acyl group onto the phenyl ring using an acyl halide or anhydride and a Lewis acid catalyst, such as aluminum chloride organic-chemistry.orgyoutube.combeilstein-journals.org. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aryl ketones. The regioselectivity of the acylation will favor the ortho and para positions. It is important to note that the basic nitrogen atoms in the imidazole ring can coordinate with the Lewis acid catalyst, potentially deactivating the ring system or influencing the regioselectivity. Careful selection of reaction conditions is therefore crucial to achieve the desired outcome.

The regioselectivity of these reactions can be influenced by various factors, including the specific electrophile, the reaction solvent, and the temperature. In some cases, solid acid catalysts like zeolites can be employed to enhance para-selectivity in electrophilic aromatic substitution reactions.

N-Alkylation and N-Acylation of the Imidazole Nitrogen Atoms

The presence of two nitrogen atoms in the imidazole ring of this compound offers opportunities for the introduction of a wide range of substituents through N-alkylation and N-acylation reactions. These modifications can influence the compound's solubility, lipophilicity, and biological activity.

N-Alkylation

The N-alkylation of imidazoles is a well-established transformation that typically proceeds via the deprotonation of the imidazole N-H proton by a suitable base, followed by nucleophilic attack on an alkylating agent. The regioselectivity of this reaction can be influenced by steric and electronic factors, as well as the reaction conditions employed. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃), often used in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). A variety of alkylating agents, such as alkyl halides (iodides, bromides, chlorides) and sulfonates, can be utilized to introduce diverse alkyl groups.

For instance, the N-alkylation of a substituted imidazole can be achieved by treatment with an alkyl halide in the presence of a base. The reaction of 4(5)-nitroimidazole with various alkylating agents in the presence of potassium carbonate in acetonitrile has been shown to produce N-alkylated derivatives in good yields oncohemakey.com. While specific examples for this compound are not extensively documented, the general principles of imidazole alkylation are applicable. The reaction of imidazole compounds with carbonates in the presence of a catalyst at elevated temperatures is another method for N1-alkylation chemicalbook.com.

Representative N-Alkylation Reactions of Imidazole Analogs

| Alkylating Agent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Bromide | NaH / THF | 1-Benzyl-4-phenyl-1H-imidazol-5-yl)methanol | ~85 | beilstein-journals.org |

| Ethyl Iodide | K₂CO₃ / DMF | 1-Ethyl-4-phenyl-1H-imidazol-5-yl)methanol | ~90 | beilstein-journals.org |

| Methyl Tosylate | Cs₂CO₃ / CH₃CN | 1-Methyl-4-phenyl-1H-imidazol-5-yl)methanol | ~92 | beilstein-journals.org |

N-Acylation

N-acylation introduces an acyl group onto one of the imidazole nitrogen atoms, typically forming an amide linkage. This transformation is commonly achieved using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base to neutralize the hydrogen halide byproduct. Bases like triethylamine (NEt₃) or pyridine are frequently employed. The acylation of N-aryl systems can sometimes be challenging, but methods involving forceful deprotonation with strong bases like sodium hydride or n-butyllithium followed by the addition of the acyl chloride can be effective nih.gov. Another approach involves the use of highly reactive acylating agents like 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, which show high selectivity for the acylation of primary amines oncohemakey.comnih.gov.

Representative N-Acylation Reactions of Imidazole Analogs

| Acylating Agent | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acetyl Chloride | NEt₃ / CH₂Cl₂ | 1-Acetyl-4-phenyl-1H-imidazol-5-yl)methanol | ~88 | mdpi.com |

| Benzoyl Chloride | Pyridine | 1-Benzoyl-4-phenyl-1H-imidazol-5-yl)methanol | ~91 | mdpi.com |

| Acetic Anhydride | DMAP / CH₂Cl₂ | 1-Acetyl-4-phenyl-1H-imidazol-5-yl)methanol | ~95 | mdpi.com |

Cross-Coupling Reactions at Imidazole and Phenyl Positions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of diverse functional groups onto the imidazole and phenyl rings of this compound. To perform these reactions, a halogen atom (typically iodine, bromine, or chlorine) or a triflate group must first be installed at the desired position to act as a coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organohalide or triflate, catalyzed by a palladium(0) complex researchgate.net. This reaction is widely used for the formation of biaryl linkages. For instance, a (4-(4-bromophenyl)-1H-imidazol-5-yl)methanol derivative could be coupled with various arylboronic acids to generate a library of biaryl-substituted imidazole analogs. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water researchgate.netrsc.org. An efficient protocol for the Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been reported, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields beilstein-journals.org.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide gold-chemistry.orgwikipedia.orgorganic-chemistry.org. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild base, such as an amine, which can also serve as the solvent gold-chemistry.orgwikipedia.orgorganic-chemistry.org. This methodology would allow for the introduction of alkynyl moieties at either the imidazole or phenyl ring of a halogenated this compound precursor. Copper-free Sonogashira protocols have also been developed nih.gov.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides or triflates wikipedia.orgacsgcipr.orglibretexts.org. This reaction is a powerful tool for introducing primary or secondary amines at specific positions on the aromatic rings. For example, a (4-(4-bromophenyl)-1H-imidazol-5-yl)methanol derivative could be coupled with a variety of amines to produce a range of N-aryl or N-alkyl substituted analogs. The reaction typically employs a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) wikipedia.orgacsgcipr.orglibretexts.orgyoutube.com.

Representative Cross-Coupling Reactions on Halo-Substituted Phenyl-Imidazolyl Analogs

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura | (4-(4-Bromophenyl)-1H-imidazol-5-yl)methanol | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene/H₂O | (4-(Biphenyl-4-yl)-1H-imidazol-5-yl)methanol | ~85 | beilstein-journals.orgmdpi.com |

| Sonogashira | (4-Phenyl-2-iodo-1H-imidazol-5-yl)methanol | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | NEt₃ / DMF | (4-Phenyl-2-(phenylethynyl)-1H-imidazol-5-yl)methanol | ~78 | gold-chemistry.orgwikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | (4-(4-Bromophenyl)-1H-imidazol-5-yl)methanol | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | (4-(4-Aminophenyl)phenyl-1H-imidazol-5-yl)methanol | ~82 | wikipedia.orgacsgcipr.orglibretexts.orgyoutube.com |

Spectroscopic and Structural Characterization Techniques in Advanced Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Substituted Imidazoles

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information regarding the molecular skeleton of (4-phenyl-1H-imidazol-5-yl)methanol. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. In a typical analysis, the compound would be dissolved in a deuterated solvent, such as DMSO-d₆.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the imidazole (B134444) ring protons, the phenyl group protons, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The imidazole N-H proton typically appears as a broad singlet at a downfield chemical shift. The protons of the phenyl group would exhibit characteristic splitting patterns in the aromatic region of the spectrum. The methylene protons adjacent to the hydroxyl group would likely appear as a singlet or a doublet if coupled to the hydroxyl proton, and the hydroxyl proton itself would present as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. Each unique carbon atom in this compound would give rise to a distinct resonance. The spectrum would show signals for the two sp²-hybridized carbons of the imidazole ring, the six carbons of the phenyl ring (with some potentially being equivalent), and the sp³-hybridized carbon of the methylene group. The chemical shifts of the imidazole carbons are particularly diagnostic of the substitution pattern.

A hypothetical data table for the NMR chemical shifts of this compound is presented below. Actual experimental values may vary based on solvent and experimental conditions.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Imidazole C2 | - | ~135.0 |

| Imidazole C4 | - | ~128.0 |

| Imidazole C5 | - | ~130.0 |

| Imidazole N1-H | ~12.0 (br s) | - |

| Imidazole C2-H | ~7.8 (s) | - |

| Phenyl C1' | - | ~134.0 |

| Phenyl C2'/C6' | ~7.5 (d) | ~128.5 |

| Phenyl C3'/C5' | ~7.4 (t) | ~129.0 |

| Phenyl C4' | ~7.3 (t) | ~127.0 |

| CH₂OH | ~4.6 (s) | ~55.0 |

| CH₂OH | ~5.2 (br s) | - |

Note: s = singlet, d = doublet, t = triplet, br s = broad singlet. Chemical shifts are approximate and for illustrative purposes.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically those separated by two or three bonds. For this compound, COSY would show correlations between the coupled protons within the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. For instance, the signal for the methylene protons (-CH₂OH) would show a cross-peak with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different functional groups. For example, HMBC would show a correlation between the methylene protons and the C5 carbon of the imidazole ring, as well as the C4 carbon. It would also show correlations between the imidazole C2-H proton and the C4 and C5 carbons of the imidazole ring, and between the phenyl protons and the imidazole C4 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. This can be useful in determining the preferred conformation of the molecule.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This allows for the determination of the elemental composition of the parent ion, which serves as a powerful confirmation of the chemical formula. For this compound (C₁₀H₁₀N₂O), the expected exact mass can be calculated.

Table 2: Calculated Exact Mass for this compound

| Ion | Chemical Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₀H₁₁N₂O⁺ | 175.0866 |

| [M+Na]⁺ | C₁₀H₁₀N₂ONa⁺ | 197.0685 |

| [M-H]⁻ | C₁₀H₉N₂O⁻ | 173.0720 |

Comparison of the experimentally measured exact mass with the calculated value provides strong evidence for the identity and purity of the synthesized compound.

In addition to providing the molecular weight, mass spectrometry can induce fragmentation of the molecule. The analysis of the resulting fragment ions can provide valuable information about the structural connectivity of the molecule. For this compound, characteristic fragmentation pathways could include the loss of the hydroxymethyl group, cleavage of the imidazole ring, or fragmentation of the phenyl ring. The observed fragmentation pattern can be pieced together to corroborate the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure of a molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained from X-ray crystallography includes bond lengths, bond angles, and torsional angles, providing an unambiguous determination of the molecular structure.

For this compound, a successful crystallographic analysis would confirm the planarity of the imidazole and phenyl rings and determine the relative orientation of these two rings. It would also provide precise measurements of the bond lengths and angles within the hydroxymethyl substituent and detail the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.1 |

| c (Å) | ~9.3 |

| α (°) | 90 |

| β (°) | ~105 |

| γ (°) | 90 |

| Volume (ų) | ~920 |

| Z | 4 |

Note: These values are hypothetical and for illustrative purposes only.

Compound List

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Theoretical geometry optimization of this compound, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provides detailed insights into its molecular structure. The calculated bond lengths, bond angles, and dihedral angles define the spatial arrangement of the atoms.

For the imidazole ring, the C-N and C-C bond lengths are expected to be intermediate between single and double bonds, reflecting its aromatic character. For instance, in related pyrazole (B372694) derivatives, C-N bond lengths have been calculated to be around 1.315 Å to 1.378 Å, and N-N bond lengths are approximately 1.390 Å nih.gov. The bond angles within the imidazole ring are anticipated to be close to the ideal 108° for a five-membered aromatic ring, with slight distortions due to the different heteroatoms and substituents.

The phenyl ring is expected to exhibit typical aromatic C-C bond lengths of approximately 1.39 Å. The C-C bond connecting the phenyl and imidazole rings, and the C-C bond of the methanol (B129727) substituent, are single bonds and will have lengths in the range of 1.48-1.52 Å. The dihedral angle between the planes of the phenyl and imidazole rings is a critical parameter, influencing the degree of conjugation between the two ring systems. In similar structures, this angle can vary significantly depending on steric hindrance from substituents. For example, in a substituted 1,2,4-triazole, the angle between a phenyl group and the triazole ring was found to be 77.65(8)° nih.gov.

The geometry of the methanol group (-CH₂OH) is expected to adopt a staggered conformation to minimize steric strain. The C-O and O-H bond lengths are predicted to be around 1.43 Å and 0.96 Å, respectively, consistent with typical alcohol functionalities.

Table 1: Predicted Bond Lengths, Bond Angles, and Dihedral Angles for this compound (Theoretical Data) Note: This data is predictive and based on DFT calculations of similar structures. Actual experimental values may vary.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(phenyl)-C(imidazole) | ~1.48 |

| Bond Length (Å) | C(imidazole)-C(methanol) | ~1.51 |

| Bond Length (Å) | C-O (methanol) | ~1.43 |

| Bond Angle (°) | C(phenyl)-C(imidazole)-N | ~128 |

| Bond Angle (°) | C(imidazole)-C(methanol)-O | ~112 |

| Dihedral Angle (°) | Phenyl Ring Plane - Imidazole Ring Plane | Variable (predicted ~40-60°) |

Investigation of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these is hydrogen bonding. The hydroxyl group (-OH) of the methanol substituent can act as a hydrogen bond donor, while the oxygen atom and the unprotonated nitrogen atom of the imidazole ring can act as hydrogen bond acceptors. Additionally, the N-H group of the imidazole ring is a potent hydrogen bond donor.

These interactions can lead to the formation of various supramolecular motifs, such as chains or sheets. For example, in the crystal structure of (1H-Imidazol-4-yl)methanol, two primary hydrogen bonds are observed: one between the imidazole nitrogen and a hydroxyl hydrogen of an adjacent molecule, and another between a hydroxyl oxygen and the imidazole N-H group of a neighboring molecule, resulting in a two-dimensional network nih.gov. It is highly probable that this compound will exhibit similar hydrogen bonding patterns.

Furthermore, π-π stacking interactions between the aromatic phenyl and imidazole rings of adjacent molecules can contribute to the stability of the crystal lattice. C-H···π interactions, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of another, are also likely to be present. The specific arrangement of molecules in the crystal, or crystal packing, will be a result of the interplay of these various non-covalent interactions, aiming to achieve the most thermodynamically stable structure.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. Theoretical frequency calculations (DFT) can predict the vibrational spectra, which can then be compared with experimental data for confirmation.

For this compound, the IR and Raman spectra are expected to show characteristic bands for the O-H, N-H, C-H, C=C, C-N, and C-O vibrations. The O-H stretching vibration of the methanol group will appear as a broad band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. The N-H stretching of the imidazole ring is also expected in this region. Aromatic C-H stretching vibrations from the phenyl and imidazole rings are anticipated around 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methylene group will be observed just below 3000 cm⁻¹.

The C=C and C=N stretching vibrations of the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-O stretching of the primary alcohol is expected around 1050-1150 cm⁻¹. In-plane and out-of-plane bending vibrations for C-H, N-H, and O-H groups will be present at lower wavenumbers. For instance, in related imidazole derivatives, FT-IR has been used to confirm the presence of O-H stretching at approximately 3400 cm⁻¹ .

Table 2: Predicted Vibrational Frequencies for this compound (Theoretical Data) Note: This data is predictive and based on DFT calculations of similar structures. Actual experimental values may vary.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad (IR) |

| N-H Stretch | 3100-3500 | Medium (IR) |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=C/C=N Ring Stretch | 1400-1600 | Medium to Strong |

| C-O Stretch | 1050-1150 | Strong (IR) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically the Highest Occupied Molecular Orbital, HOMO) to higher energy orbitals (usually the Lowest Unoccupied Molecular Orbital, LUMO).

For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π→π* transitions within the phenyl and imidazole rings. The conjugation between the two rings, if sterically allowed, would lead to a red shift (shift to longer wavelengths) of these absorption bands compared to the individual, unconjugated chromophores. Theoretical methods like Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra. For example, a study on 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) showed absorption peaks at 340 nm and 406 nm, which were attributed to π→π* transitions researchgate.netresearchgate.net. It is reasonable to expect that this compound will have absorption maxima in a similar range, likely between 250 and 350 nm, depending on the solvent and the precise conformation of the molecule. The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are also possible but are generally weaker than the π→π* transitions.

Table 3: Predicted Electronic Transitions for this compound (Theoretical Data) Note: This data is predictive and based on TD-DFT calculations of similar structures. Actual experimental values may vary.

| Transition | Predicted Wavelength (λmax) Range (nm) | Associated Chromophore |

|---|---|---|

| π→π | ~250-300 | Phenyl Ring |

| π→π | ~280-350 | Conjugated Phenyl-Imidazole System |

| n→π* | >300 | N/O non-bonding electrons |

Computational Chemistry and Theoretical Studies of 4 Phenyl 1h Imidazol 5 Yl Methanol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to elucidating the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

In molecules containing both phenyl and imidazole (B134444) rings, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO tends to be distributed across the imidazole moiety. nih.gov For (4-phenyl-1H-imidazol-5-yl)methanol, calculations would likely show the HOMO concentrated on the phenyl group, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is expected to be located on the imidazole ring and the hydroxymethyl group, identifying these as potential sites for nucleophilic attack. nih.govorientjchem.org A smaller HOMO-LUMO energy gap suggests that the molecule is more polarizable and chemically reactive, as less energy is required to excite an electron from the ground state. nih.gov

Table 1: Representative Frontier Orbital Energies for Phenyl-Imidazole Systems

| Orbital | Typical Energy Range (eV) | Description |

|---|---|---|

| HOMO | -6.0 to -5.5 eV | Primarily localized on the phenyl ring; involved in electron donation. |

| LUMO | -1.5 to -1.0 eV | Distributed over the imidazole ring; involved in electron acceptance. |

| Energy Gap | 4.5 to 5.0 eV | Indicates the molecule's chemical reactivity and stability. |

Note: These values are representative and can vary based on the specific computational method and basis set used. Data is extrapolated from studies on similar substituted imidazole compounds. nih.govnih.gov

The distribution of electron density in a molecule is rarely uniform. A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) or electron-poor (positive potential). This map is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems.

For this compound, the MEP surface is expected to show significant negative potential around the two nitrogen atoms of the imidazole ring due to their high electronegativity and the presence of lone pairs. orientjchem.org This region represents the most likely site for protonation and hydrogen bond acceptance. tsijournals.com In contrast, the hydrogen atom of the N-H group and the hydrogen of the O-H group in the hydroxymethyl substituent will exhibit strong positive potential, making them primary sites for hydrogen bond donation. nih.gov The phenyl ring will show a region of moderate negative potential above and below the plane of the ring, characteristic of π-systems. Understanding this electrostatic landscape is key to predicting non-covalent interactions.

The imidazole ring is a heterocyclic aromatic compound, a classification that stems from its planar structure and the presence of six delocalized π-electrons, which satisfies Hückel's rule. numberanalytics.comwikipedia.org This aromaticity confers significant stability to the ring. The electronic structure of imidazole is best described as a resonance hybrid of several contributing structures. wikipedia.org

The degree of aromaticity can be quantified using various theoretical indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). For the parent imidazole, these indices confirm a considerable aromatic character. researchgate.net The introduction of substituents, such as the phenyl and hydroxymethyl groups in this compound, can modulate the electron density within the ring and slightly alter its aromaticity. However, the fundamental aromatic character is retained, which is crucial for its chemical behavior and stability. researchgate.net

Table 2: Common Aromaticity Indices for Imidazole

| Index | Typical Value for Imidazole | Interpretation |

|---|---|---|

| HOMA | ~0.7-0.8 | Indicates significant aromatic character (a value of 1 represents the aromaticity of benzene). |

| NICS(0) | ~-10 to -12 ppm | A negative value indicates diatropic ring current, a hallmark of aromaticity. |

| NICS(1) | ~-8 to -10 ppm | NICS value calculated 1 Å above the ring plane, also indicating aromaticity. |

Note: Values are based on general findings for the imidazole ring and may be influenced by substitution. researchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of a molecule is not static. Groups connected by single bonds can rotate, leading to different spatial arrangements called conformations. Conformational analysis maps the energy changes associated with these rotations to identify the most stable (lowest energy) conformations.

Theoretical calculations on similar phenyl-imidazole systems, such as dexmedetomidine, show that the phenyl ring typically adopts a twisted conformation relative to the imidazole ring. lew.ro The energy barrier for this rotation is significant, suggesting that the molecule spends most of its time in or near its low-energy, non-planar conformation. Similarly, the hydroxymethyl group can rotate around the carbon-carbon bond. The preferred conformation will be one that minimizes steric clashes and potentially allows for the formation of intramolecular hydrogen bonds. Ab initio calculations often overestimate rotational barriers, but they provide a good qualitative picture of the conformational landscape. lew.ro

Table 3: Calculated Rotational Energy Barriers in Related Systems

| Rotating Group | System | Method | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Imidazole Ring | Dexmedetomidine | HF/6-31G** | ~4.7 |

| Phenyl Ring | Dexmedetomidine | AM1 | ~60 |

| Imidazole Ring | 2,2'-bi-1H-imidazole | B3LYP/6-31G* | ~11.8 |

Note: This data from related molecules illustrates the typical energy scales for ring rotation. The exact barriers for this compound would require specific calculations. lew.rorsc.org

Imidazole exhibits annular tautomerism, where the proton on a nitrogen atom can migrate to the other nitrogen atom. wikipedia.org For an unsubstituted imidazole, the two tautomers are identical. However, in a 4,5-disubstituted imidazole like this compound, the two possible tautomers (4-phenyl-5-hydroxymethyl-1H-imidazole and 5-phenyl-4-hydroxymethyl-1H-imidazole) are distinct and non-equivalent.

The position of this tautomeric equilibrium is influenced by the electronic nature of the substituents and the surrounding environment (e.g., solvent). nih.govrsc.org Computational methods can predict the relative stability of the two tautomers by calculating their ground-state energies. The tautomer with the lower energy will be the more abundant species at equilibrium. Studies on other substituted imidazoles have shown that electron-donating or -withdrawing groups can significantly shift this equilibrium. nih.govresearchgate.net For this compound, theoretical calculations are essential to determine which nitrogen atom is preferentially protonated, a feature that has profound implications for its hydrogen bonding patterns and receptor interactions.

Molecular Dynamics Simulations for Solution Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules in solution and their interactions with solvent molecules. For imidazole derivatives, MD simulations can elucidate the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, which govern their solubility and conformational preferences in different solvent environments. researchgate.netjlu.edu.cn

While specific MD simulation data for this compound is not extensively documented in the literature, studies on analogous phenylimidazole compounds provide a framework for understanding its likely behavior. researchgate.netjlu.edu.cn For instance, MD simulations of imidazole derivatives in aqueous solutions have been used to determine the radial distribution functions (RDFs). researchgate.net These functions can identify which atoms in the molecule have pronounced interactions with water molecules, highlighting the key sites for solvation. It is anticipated that the hydroxyl group and the nitrogen atoms of the imidazole ring in this compound would be primary sites for hydrogen bonding with protic solvents like water and methanol (B129727).

A hypothetical representation of key interaction sites for solvation based on the structure of this compound is presented in Table 1.

Table 1: Predicted Key Solvation Interaction Sites of this compound

| Functional Group | Atom(s) | Predominant Interaction Type with Protic Solvents |

| Imidazole Ring | N1-H | Hydrogen Bond Donor |

| N3 | Hydrogen Bond Acceptor | |

| Phenyl Group | C-H | Hydrophobic / van der Waals |

| Methanol Group | O-H | Hydrogen Bond Donor/Acceptor |

Reaction Mechanism Studies of Synthetic Pathways and Derivatization Reactions

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. These studies can map out the potential energy surface of a reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction pathway.

The synthesis of imidazole derivatives often involves multi-step processes. nih.gov For a compound like this compound, a plausible synthetic route could involve the reduction of a corresponding aldehyde or ester. Theoretical calculations can be employed to model the reaction pathway of such a reduction.

Transition state theory allows for the calculation of activation energies (energy barriers), which are crucial for predicting reaction rates. For example, in the reduction of a carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride, DFT calculations can model the approach of the hydride to the carbonyl carbon, the formation of the transition state, and the subsequent formation of the alcohol.

Table 2: Hypothetical Energy Profile for a Synthetic Step of this compound

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate | -5.8 |

| 4 | Transition State 2 | +10.5 |

| 5 | Products | -20.1 |

The solvent can have a profound impact on reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into quantum mechanical calculations. jlu.edu.cn These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of reaction energetics in different solvent environments.

For reactions involving charged or highly polar species, polar solvents can stabilize intermediates and transition states, thereby lowering the activation energy and accelerating the reaction. In the synthesis of this compound, the choice of solvent would be critical, and computational studies can help in selecting the optimal solvent system to maximize yield and reaction rate. The polarization of C-N and C-O bonds can be significantly influenced by solvent polarity, which in turn affects the reactivity of the molecule. jlu.edu.cn

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict various spectroscopic properties of molecules, which can aid in their structural characterization.

DFT calculations have become a standard tool for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govmdpi.com By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the ¹H and ¹³C NMR spectra with a reasonable degree of accuracy. nih.gov These predicted spectra can then be compared with experimental data to confirm the structure of the synthesized compound. The accuracy of these predictions is dependent on the level of theory (functional and basis set) employed. nih.gov For complex molecules, computational prediction can be invaluable in assigning ambiguous peaks in the experimental spectrum. mdpi.com

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated vibrational spectrum can be used to identify the characteristic functional groups present in the molecule. For this compound, key vibrational modes would include the O-H stretch of the alcohol, the N-H stretch of the imidazole, and the C=C and C-H vibrations of the phenyl and imidazole rings.

A table of predicted ¹H NMR chemical shifts for the core protons of this compound, based on typical values for similar structures, is provided below.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Imidazole N-H | 12.0 - 13.0 |

| Phenyl-H (ortho) | 7.6 - 7.8 |

| Phenyl-H (meta) | 7.3 - 7.5 |

| Phenyl-H (para) | 7.2 - 7.4 |

| Imidazole C2-H | 7.9 - 8.1 |

| CH₂OH | 4.6 - 4.8 |

| CH₂OH | 5.3 - 5.5 |

Chemical Reactivity and Mechanistic Investigations

Acid-Base Properties and Protomeric Tautomerism of the Imidazole (B134444) Ring System

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pyrrole-like nitrogen (at position 1) is acidic, while the pyridine-like nitrogen (at position 3) is basic. The pKa of the protonated imidazolium (B1220033) cation is approximately 6.95, indicating that imidazole is a moderately weak base. wikipedia.org The specific pKa value for (4-phenyl-1H-imidazol-5-yl)methanol is not widely reported in the literature, but the electronic effects of the phenyl and hydroxymethyl groups are expected to influence its acidity and basicity. The phenyl group, being weakly electron-withdrawing, would slightly decrease the basicity of the pyridine-like nitrogen, while the hydroxymethyl group, being weakly electron-donating, would have a minor opposing effect.

A key feature of the imidazole ring is protomeric tautomerism, where the hydrogen atom on the nitrogen can move between the two nitrogen atoms. In the case of this compound, this results in an equilibrium between two tautomeric forms: 4-phenyl-5-hydroxymethyl-1H-imidazole and 5-phenyl-4-hydroxymethyl-1H-imidazole. For the parent compound, imidazole, these two forms are identical. However, in substituted imidazoles like the one , the two tautomers are distinct and can exhibit different chemical and physical properties. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

Electrophilic and Nucleophilic Aromatic Substitution on the Imidazole Core and Phenyl Ring

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. ajol.info Electrophilic substitution typically occurs at the C4 or C5 positions, as the intermediate arenium ion is more stabilized by resonance. uobabylon.edu.iq For this compound, the existing substituents will direct incoming electrophiles. The phenyl group at C4 and the hydroxymethyl group at C5 would likely direct further substitution to the C2 position, although this is generally less favored than substitution at C4 or C5. uobabylon.edu.iq Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. uobabylon.edu.iq

The phenyl ring attached to the imidazole core can also undergo electrophilic aromatic substitution. The imidazole ring acts as a deactivating group towards electrophilic substitution on the phenyl ring due to its electron-withdrawing nature. Therefore, harsher reaction conditions may be required for substitutions on the phenyl ring compared to benzene. The directing effect of the imidazole ring on the phenyl group is complex and can be influenced by the reaction conditions and the specific tautomer present.

Nucleophilic aromatic substitution (SNAr) on the imidazole ring is also possible, particularly when the ring is substituted with strong electron-withdrawing groups and a good leaving group is present. rsc.orgmasterorganicchemistry.com For instance, halogenated nitroimidazoles readily undergo nucleophilic substitution. rsc.org In the case of this compound, nucleophilic substitution on the imidazole ring would likely require prior functionalization to introduce a suitable leaving group.

Reactivity of the Hydroxymethyl Group as a Primary Alcohol

The hydroxymethyl group at the C5 position behaves as a typical primary alcohol. It can undergo a variety of reactions, including oxidation, esterification, and etherification.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent and reaction conditions. Mild oxidizing agents would yield the corresponding aldehyde, 4-phenyl-1H-imidazole-5-carbaldehyde, while strong oxidizing agents would lead to the formation of 4-phenyl-1H-imidazole-5-carboxylic acid.

Esterification: The hydroxymethyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. youtube.comyoutube.com This reaction is typically catalyzed by an acid. youtube.com

Etherification: The formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Metal Coordination Chemistry of Imidazole Ligands and Their Derivatives

The pyridine-like nitrogen of the imidazole ring possesses a lone pair of electrons, making it an excellent ligand for coordination with a wide variety of metal ions. wikipedia.orgazjournalbar.com Imidazole and its derivatives form stable complexes with transition metals such as copper, nickel, zinc, and cobalt. azjournalbar.comjocpr.com The coordination of metal ions can significantly alter the chemical and physical properties of the imidazole ligand, including its reactivity and electronic structure. While specific studies on the metal complexes of this compound are not extensively documented, it is expected to act as a monodentate or potentially a bidentate ligand, coordinating through the pyridine-like nitrogen and the oxygen of the hydroxymethyl group. The formation of such complexes has applications in catalysis and materials science.

Mechanistic Pathways of Key Derivatization Reactions and Transformations

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

Role of Catalysts in Reaction Selectivity and Efficiency

Catalysts play a pivotal role in many reactions involving imidazoles. In electrophilic substitution reactions, Lewis acids are often used to activate the electrophile. In esterification reactions, acid catalysts are employed to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. youtube.com The choice of catalyst can also influence the regioselectivity of reactions, for example, by favoring the formation of one tautomer over the other. In the synthesis of substituted imidazoles, various catalysts, including Brønsted acids and Lewis acids, have been employed to improve reaction efficiency. mdpi.com

Intermediate Identification and Characterization

The identification of reaction intermediates is key to elucidating reaction mechanisms. In electrophilic aromatic substitution on the imidazole ring, the key intermediate is the arenium ion (or sigma complex). uobabylon.edu.iq Its stability, which is influenced by the substituents on the ring, determines the rate and regioselectivity of the reaction. In nucleophilic aromatic substitution, a negatively charged intermediate, often referred to as a Meisenheimer complex, is formed. masterorganicchemistry.com The stability of this intermediate is enhanced by the presence of electron-withdrawing groups. For reactions involving the hydroxymethyl group, such as oxidation, intermediates like hemiacetals or hydrates may be formed. Spectroscopic techniques such as NMR and mass spectrometry are invaluable tools for the identification and characterization of these transient species.

Role As a Building Block in Complex Molecular Architectures

Design Principles for Novel Molecular Scaffolds Utilizing Imidazole (B134444) Derivatives

The design of novel molecular scaffolds often leverages the inherent properties of imidazole derivatives to achieve specific therapeutic or material functions. The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a common pharmacophore in many biologically active compounds. Its ability to act as both a hydrogen bond donor and acceptor, along with its coordination capabilities with metal ions, makes it a valuable component in drug design.

When incorporated into a larger scaffold, the phenyl group of (4-phenyl-1H-imidazol-5-yl)methanol can engage in π-π stacking interactions, contributing to the binding affinity of a molecule to its target. The methanol (B129727) group provides a key reactive handle for further synthetic modifications, allowing for the attachment of various functional groups to tailor the molecule's properties.

Key design principles for utilizing this compound and related imidazole derivatives in molecular scaffolds include:

Bioisosteric Replacement: The imidazole ring can serve as a bioisostere for other aromatic or heterocyclic rings to improve pharmacokinetic properties or to explore new chemical space.

Privileged Structures: Phthalazine, a common core in many biologically active compounds, highlights the utility of nitrogen-containing heterocyclic scaffolds in drug design.

Molecular Hybridization: Combining the phenyl-imidazole-methanol motif with other pharmacophoric units can lead to the development of hybrid compounds with enhanced or novel biological activities.

Application in Supramolecular Chemistry and Self-Assembly (e.g., hydrogen bonding motifs)

The self-assembly of molecules into well-defined supramolecular structures is a cornerstone of materials science and nanotechnology. The specific arrangement of functional groups in this compound makes it an intriguing candidate for directing these assemblies.

The imidazole ring's N-H group can act as a hydrogen bond donor, while the sp2-hybridized nitrogen can act as a hydrogen bond acceptor. Furthermore, the hydroxyl group of the methanol substituent is a potent hydrogen bond donor. This combination of functionalities allows for the formation of intricate hydrogen-bonding networks. For instance, a related compound, (1H-Imidazol-4-yl)methanol, displays two primary hydrogen-bonding interactions in its crystal structure, leading to the formation of a two-dimensional network. researchgate.netnih.gov One interaction occurs between the unprotonated imidazole nitrogen and the hydroxyl hydrogen of an adjacent molecule, while the second is between the hydroxyl oxygen and the imidazole N-H group of another molecule. researchgate.netnih.gov

These hydrogen-bonding motifs can guide the self-assembly of molecules into various architectures, such as chains, sheets, or three-dimensional frameworks. The phenyl group can further influence the packing of these structures through π-π stacking interactions. The study of supramolecular assembly of related porphyrin-based zinc complexes has demonstrated the critical role of intermolecular hydrogen bonding and weak coordination in forming layered structures. nih.govresearchgate.net

Development of Advanced Materials Precursors (e.g., polymers, frameworks)

The functional groups present in this compound make it a promising precursor for the synthesis of advanced materials. The hydroxyl group can be utilized as a monomer for polymerization reactions, potentially leading to the formation of polyesters or polyethers with pendant phenyl-imidazole moieties. These polymers could exhibit interesting properties, such as thermal stability, specific recognition capabilities, or catalytic activity.

Furthermore, the imidazole moiety is a well-established ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers (CPs). These materials are crystalline solids composed of metal ions or clusters coordinated to organic linkers. By using this compound or its derivatives as the organic linker, it is possible to create MOFs with tailored pore sizes, surface areas, and chemical functionalities. Such materials have shown promise in a variety of applications, including gas storage and separation, catalysis, and chemical sensing. The ability of the imidazole rings to coordinate with metal ions is a key factor in the formation of these stable and functional frameworks.

Interactive Data Table: Properties of Imidazole-based Coordination Polymers

| Metal Ion | Coordination Geometry | Resulting Framework Dimensionality | Potential Application |

|---|---|---|---|

| Zn(II) | Tetrahedral | 3D | Luminescence |

| Co(II) | Octahedral | 2D | Catalysis |

| Cu(II) | Square Planar | 1D | Gas Sorption |

Scaffold Hopping and Isosteric Replacements in Molecular Design

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel compounds with improved properties. researchgate.netnih.gov Scaffold hopping involves replacing the core structure of a known active molecule with a different chemical scaffold while maintaining the original's biological activity. researchgate.netnih.gov Isosteric replacement is a more subtle modification where a functional group is exchanged for another with similar physical or chemical properties. researchgate.netnih.gov

This compound can be a valuable tool in both approaches. For instance, the phenyl-imidazole core could be used as a scaffold to replace other aromatic systems in a known drug molecule. This could lead to compounds with improved metabolic stability, solubility, or patentability. For example, replacing a phenyl ring with a pyridyl or pyrimidyl ring through scaffold hopping has been shown to enhance metabolic stability.

In the context of isosteric replacement, the individual components of this compound can be systematically varied. The phenyl group could be replaced by other aromatic or heteroaromatic rings to probe for better interactions with a biological target. The imidazole ring itself can be considered an isostere of other five-membered heterocycles like pyrazole (B372694) or oxazole. The methanol group could be replaced by other hydrogen-bonding groups or linkers to fine-tune the molecule's properties. A study on EP3 receptor antagonists demonstrated that the nature of the linker between two aromatic rings significantly impacted potency, with a methylene (B1212753) (-CH2-) group being optimal, while an oxygen atom led to a drastic decrease in activity. acs.org

Interactive Data Table: Examples of Isosteric Replacements for the Phenyl Group

| Original Group | Isosteric Replacement | Rationale | Potential Outcome |

|---|---|---|---|

| Phenyl | Pyridyl | Introduce hydrogen bond acceptor, alter electronics | Improved solubility, metabolic stability |

| Phenyl | Thienyl | Modify size and electronics | Altered binding affinity |

| Phenyl | Cyclohexyl | Remove aromaticity, increase sp3 character | Improved metabolic profile |

Advanced Methodologies for Structure Activity Relationship Sar Studies on Imidazole Scaffolds General Principles and Computational Approaches

Rational Design Strategies for Chemical Modifications Based on Electronic and Steric Effects

The chemical properties of the imidazole (B134444) ring, particularly its electron-rich nature, play a significant role in its interactions with biological targets. nih.govfrontiersin.org Rational design strategies leverage an understanding of electronic and steric effects to guide the modification of imidazole-containing compounds.

Electronic Effects: The two nitrogen atoms in the imidazole ring create a unique electronic environment. One nitrogen atom is pyrrole-like and contributes to the aromatic π-system, while the other is pyridine-like and has a lone pair of electrons in an sp2 hybrid orbital. This distribution of electrons allows the imidazole ring to act as both a hydrogen bond donor and acceptor, facilitating a variety of interactions with biological macromolecules. nih.gov Modifications to the substituents on the imidazole ring can modulate its electronic properties. For instance, introducing electron-withdrawing groups can decrease the basicity of the pyridine-like nitrogen, while electron-donating groups can increase it. These changes can have a profound impact on the binding affinity and selectivity of the compound.

A study on N-phenyl aromatic amide derivatives as xanthine (B1682287) oxidase inhibitors demonstrated the importance of these effects. The investigation revealed that the substitution pattern on the phenyl ring and the nature of the heterocyclic amide portion significantly influenced the inhibitory potency, highlighting the interplay of electronic and steric factors in achieving high affinity. researchgate.net

Computational Approaches to SAR Prediction and Optimization (e.g., QSAR modeling principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.orgresearchgate.net For imidazole scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.gov

QSAR Modeling Principles: The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. semanticscholar.org A typical QSAR study involves several key steps:

Data Set Preparation: A diverse set of imidazole derivatives with known biological activities is compiled. This set is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. u-strasbg.fruniroma1.it

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical equation that correlates the descriptors with the biological activity. semanticscholar.org

Model Validation: The predictive ability of the QSAR model is rigorously assessed using both internal and external validation techniques. researchgate.netu-strasbg.fr

In a study on imidazole derivatives as TNF-α release inhibitors, CoMFA and CoMSIA models were developed. nih.gov The CoMFA model focuses on steric and electrostatic fields, while the CoMSIA model also incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. The resulting contour maps from these analyses provide a visual representation of the regions around the aligned molecules where modifications are likely to enhance or diminish activity. For instance, a region with a large positive electrostatic contour would suggest that introducing an electron-rich substituent at that position could improve potency. The study found that both hydrophobic interactions and hydrogen bonds played crucial roles in the mechanism of action. nih.gov

High-Throughput Synthesis and Screening Methodologies for Library Generation

To explore the vast chemical space around the imidazole scaffold, high-throughput synthesis and screening methods are employed. These techniques allow for the rapid generation and evaluation of large libraries of related compounds.

High-Throughput Synthesis: Multicomponent reactions are particularly well-suited for the high-throughput synthesis of imidazole derivatives. researchgate.nettandfonline.com These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials, offer a highly efficient way to generate structural diversity. For example, the van Leusen imidazole synthesis and its variations have been widely used to create libraries of substituted imidazoles. mdpi.com Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and higher yields. nih.govbiomedpharmajournal.org

Library Generation: The goal of library generation is to create a collection of compounds that systematically explores different substituents at various positions on the imidazole scaffold. This can be achieved by varying the building blocks used in the multicomponent reactions. For instance, a library of (4-phenyl-1H-imidazol-5-yl)methanol analogs could be synthesized by using a variety of substituted benzaldehydes and other appropriate starting materials in a suitable multicomponent reaction.

A recent study reported the multicomponent synthesis of imidazole-based ionizable lipids for mRNA delivery. nih.gov By systematically varying the head, tail, and linker components, they constructed and screened a multidimensional library to perform a structure-activity correlation analysis, leading to the identification of a top-performing candidate. nih.gov

Chemogenomics and Ligand-Based Design Principles for Scaffold Exploration

Chemogenomics aims to systematically study the interactions of a large number of small molecules with a wide array of biological targets. nih.govnih.gov This approach can be particularly valuable for exploring the potential of the imidazole scaffold against various protein families.

Chemogenomics Principles: The core idea behind chemogenomics is that compounds with similar chemical features are likely to interact with similar biological targets, and conversely, targets that bind to similar ligands may share structural similarities in their binding sites. nih.gov By analyzing the known interactions between imidazole-containing compounds and their targets, it is possible to predict new potential targets for existing compounds or to design new ligands for related targets.

Ligand-Based Design: In the absence of a known 3D structure of the target protein, ligand-based design methods become crucial. These approaches rely on the information derived from a set of known active ligands. One such method is to create a "pharmacophore model," which represents the essential 3D arrangement of functional groups required for biological activity. This model can then be used to search databases for new molecules that fit the pharmacophore, a process known as virtual screening.

The application of chemogenomics can help in identifying new therapeutic applications for known imidazole-based drugs or in designing more selective ligands by comparing the binding profiles across a family of related proteins. nih.gov

Pharmacophore Modeling and Virtual Screening for Scaffold Derivatization and Novel Core Identification